N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
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Overview
Description
N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is a complex organic compound that features a unique combination of benzothiazole and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: Starting with 2-methylbenzo[d]thiazole, the compound is synthesized through a cyclization reaction involving ortho-aminothiophenol and acetic acid under reflux conditions.
Synthesis of the Pyridazinone Core: The pyridazinone ring is formed by reacting hydrazine with a suitable diketone, followed by cyclization.
Coupling Reaction: The final step involves coupling the benzothiazole and pyridazinone moieties through an amide bond formation. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies might focus on its anti-inflammatory, antimicrobial, or anticancer properties.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13(21(27)23-16-8-10-19-18(12-16)22-14(2)28-19)25-20(26)11-9-17(24-25)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUXOKPKGMHIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C(C)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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